5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid
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Overview
Description
5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid is a heterocyclic compound that combines the structural features of benzimidazole and furoic acid Benzimidazole is known for its wide range of biological activities, while furoic acid is a derivative of furan, a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid typically involves the condensation of benzimidazole with a furoic acid derivative. One common method is the reaction of benzimidazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the benzimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid is primarily related to its interaction with biological macromolecules. The benzimidazole ring can bind to DNA or proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The furoic acid moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
- 2-(1H-Benzimidazol-1-yl)acetic acid
- 5-(1H-Benzimidazol-1-ylmethyl)-2-thiophenecarboxylic acid
- 2-(1H-Benzimidazol-1-yl)benzoic acid
Comparison: 5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid is unique due to the presence of both benzimidazole and furoic acid moieties. This combination provides a distinct set of chemical and biological properties. Compared to 2-(1H-Benzimidazol-1-yl)acetic acid, it has a more rigid structure due to the furan ring, which may enhance its binding affinity to biological targets. The presence of the furoic acid moiety also differentiates it from 5-(1H-Benzimidazol-1-ylmethyl)-2-thiophenecarboxylic acid, which contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(17)12-6-5-9(18-12)7-15-8-14-10-3-1-2-4-11(10)15/h1-6,8H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDKWKRXGFXJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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